2-Amino-4-Bromophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-Bromophenol involves innovative methods and chemical reactions. For instance, CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates has been used to efficiently synthesize substituted naphthalene amino esters, indicating a method that might be adaptable for 2-Amino-4-Bromophenol or its derivatives (Reddy et al., 2013). Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized, showcasing methods that could be pertinent to the synthesis of related compounds (Kaya et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure of bromophenol derivatives reveal detailed insights. For example, the crystal structure of Schiff base compounds like 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been determined, offering a glimpse into the structural intricacies that might apply to 2-Amino-4-Bromophenol (Khalaji et al., 2017).
Chemical Reactions and Properties
The chemical properties of bromophenols and related compounds, including their reactivity and interaction with various chemical agents, are crucial for understanding their behavior in different contexts. For example, the synthesis and characterization of poly(iminophenol)s from 4-bromobenzaldehyde discuss thermal, optical, electrochemical, and fluorescent properties, highlighting the multifaceted chemical nature of these compounds (Kaya et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are fundamental for the practical application and understanding of 2-Amino-4-Bromophenol. Studies on similar compounds offer insights into how these properties are examined and reported in the scientific literature.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the mechanisms of reactions, are essential for comprehensively understanding 2-Amino-4-Bromophenol. Research on analogous substances, such as bromophenols coupled with amino acids or nucleosides, provides examples of how these properties can be explored and characterized (Zhao et al., 2005).
Scientific Research Applications
Anticancer Activities
2-Amino-4-Bromophenol derivatives have shown promise in cancer research. For instance, a novel bromophenol derivative, BOS-102, exhibited significant anticancer activities on human lung cancer cell lines. It was effective in inducing cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and modulation of signaling pathways like PI3K/Akt and MAPK (Guo et al., 2018).
Antioxidant Effects
Bromophenols isolated from red algae, including derivatives of 2-Amino-4-Bromophenol, have been studied for their antioxidant properties. Compounds such as 2,3-dibromo-4,5-dihydroxybenzylaldehyde showed potent antioxidant activity in various assays, highlighting their potential as natural antioxidants (Olsen et al., 2013).
Photoreaction Studies
The photoreaction mechanisms of 2-bromophenols, including compounds similar to 2-Amino-4-Bromophenol, have been investigated using low-temperature matrix-isolation infrared spectroscopy. This research helps in understanding the photochemical behavior of bromophenols, which can be relevant in environmental and industrial contexts (Akai et al., 2002).
Enzyme Inhibition
Bromophenols, including those related to 2-Amino-4-Bromophenol, have been studied for their inhibitory effects on enzymes like carbonic anhydrases and cholinesterases. These studies are important for developing potential therapeutic agents for conditions like glaucoma, epilepsy, and Alzheimer's disease (Öztaşkın et al., 2017).
Environmental Fate and Treatment
Research on the oxidative degradation of bromophenols, including those similar to 2-Amino-4-Bromophenol, provides insights into their environmental fate, particularly in aquatic environments. This knowledge is crucial for developing effective water treatment methods to remove these compounds from the environment (Evans & Dellinger, 2005).
Safety And Hazards
Future Directions
2-Amino-4-Bromophenol is used in various research applications. It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors . It is also used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . Future research may explore more applications of this compound in different fields of chemistry.
properties
IUPAC Name |
2-amino-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIPENGTGSNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326075 | |
Record name | 2-Amino-4-Bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-Bromophenol | |
CAS RN |
40925-68-6 | |
Record name | 40925-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-Bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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